![molecular formula C12H15NO3 B5013011 2-[acetyl(ethyl)amino]-5-methylbenzoic acid](/img/structure/B5013011.png)
2-[acetyl(ethyl)amino]-5-methylbenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-[acetyl(ethyl)amino]-5-methylbenzoic acid often involves multi-step reactions with specific precursors. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, an aromatic constituent of a macrolide antibiotic, from ethyl 2-pentenoate and ethyl acetoacetate through a five-step process with a 41% overall yield highlights the complexity and efficiency of synthesis methods for such compounds (Alexy & Scharf, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often characterized using various spectroscopic techniques. For instance, the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate was studied using HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS, providing detailed insights into the molecular configuration and the effects of acetylation (Kusakiewicz-Dawid et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to this compound reveal their reactivity and the possibility of generating new compounds. For example, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles led to the synthesis of a new class of unnatural amino acids, showcasing the diverse reactivity and potential for creating novel molecules (Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of similar compounds are crucial for understanding their behavior and potential applications. The solvent-dependent formation of coordination polymers from cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine illustrates how solvents influence the self-assembly and structural characteristics of these compounds, affecting their physical properties (Pedireddi & Varughese, 2004).
Chemical Properties Analysis
The chemical properties of this compound-like compounds are defined by their functional groups and molecular structure. Studies on the reactions and stability of such compounds provide insights into their chemical behavior. For instance, the research on the synthesis and characterization of new 1,2,3-triazole, amic acids, imides, and isoimides from ethyl-p-aminobenzoate demonstrates the versatility and reactivity of these compounds, highlighting their potential for various chemical applications (Al-Majidi & Saeed, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, N-Ethylmaleimide, a related compound, is known to be a sulfhydryl reagent widely used in experimental biochemical studies .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of related compounds, such as n-ethylmaleimide, suggest that they may have significant bioavailability .
Result of Action
Related compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of related compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[acetyl(ethyl)amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-13(9(3)14)11-6-5-8(2)7-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKAIGHQPZGXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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